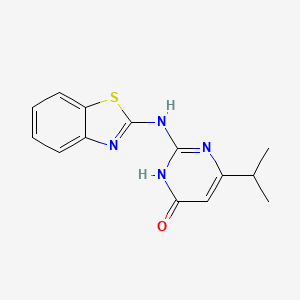
2-(1,3-benzothiazol-2-ylamino)-6-(propan-2-yl)pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-benzothiazol-2-ylamino)-6-(propan-2-yl)pyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. The compound’s structure includes a benzothiazole moiety and a pyrimidinone ring, which are known for their diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylamino)-6-(propan-2-yl)pyrimidin-4(3H)-one typically involves the following steps:
Formation of Benzothiazole Moiety: This can be achieved by the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate halogenating agent.
Formation of Pyrimidinone Ring: The pyrimidinone ring can be synthesized by the condensation of an appropriate β-diketone with guanidine or its derivatives.
Coupling Reaction: The final step involves the coupling of the benzothiazole moiety with the pyrimidinone ring under suitable conditions, such as the presence of a base and a solvent like ethanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
2-(1,3-benzothiazol-2-ylamino)-6-(propan-2-yl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines or alcohols.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving heterocyclic compounds.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 2-(1,3-benzothiazol-2-ylamino)-6-(propan-2-yl)pyrimidin-4(3H)-one would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
類似化合物との比較
Similar Compounds
- 2-(1,3-benzothiazol-2-ylamino)-6-methylpyrimidin-4(3H)-one
- 2-(1,3-benzothiazol-2-ylamino)-6-ethylpyrimidin-4(3H)-one
Uniqueness
The uniqueness of 2-(1,3-benzothiazol-2-ylamino)-6-(propan-2-yl)pyrimidin-4(3H)-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties or binding affinities, making it a valuable compound for further research.
特性
分子式 |
C14H14N4OS |
|---|---|
分子量 |
286.35 g/mol |
IUPAC名 |
2-(1,3-benzothiazol-2-ylamino)-4-propan-2-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C14H14N4OS/c1-8(2)10-7-12(19)17-13(15-10)18-14-16-9-5-3-4-6-11(9)20-14/h3-8H,1-2H3,(H2,15,16,17,18,19) |
InChIキー |
WGQATDHTVRUJLP-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC(=O)NC(=N1)NC2=NC3=CC=CC=C3S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















